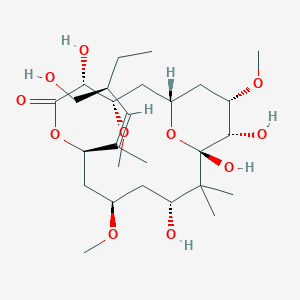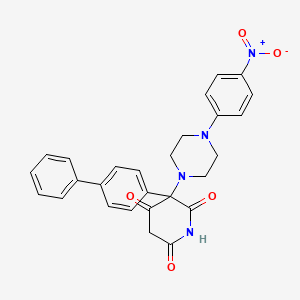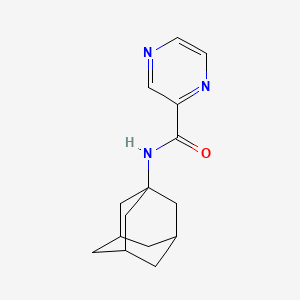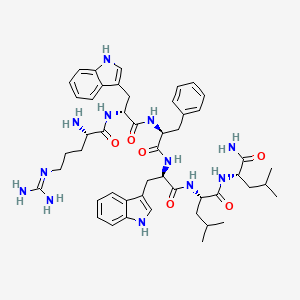
(-)-peloruside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Peloruside A is a natural product isolated from the marine sponge Mycale hentscheli. It is a potent microtubule-stabilizing agent, similar to paclitaxel, and has shown significant promise in cancer research due to its ability to inhibit cell division by stabilizing microtubules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-peloruside A involves several steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of a suitable starting material, followed by a series of reactions such as aldol condensations, reductions, and cyclizations. The reaction conditions often involve the use of protecting groups to ensure the selectivity of the reactions and the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advances in synthetic chemistry have made it possible to produce this compound on a larger scale. Techniques such as solid-phase synthesis and flow chemistry have been explored to improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-Peloruside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(-)-Peloruside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their mechanisms of action.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell division and induce apoptosis in cancer cells.
Mechanism of Action
(-)-Peloruside A exerts its effects by binding to microtubules and stabilizing their structure, preventing their depolymerization. This stabilization disrupts the normal dynamics of microtubules, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. The molecular targets of this compound include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation.
Comparison with Similar Compounds
(-)-Peloruside A is similar to other microtubule-stabilizing agents such as paclitaxel and docetaxel. it has unique structural features that differentiate it from these compounds. For example, this compound has a distinct macrocyclic lactone ring and a unique side chain that contribute to its specific binding properties and biological activity.
List of Similar Compounds
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.
Docetaxel: Another microtubule-stabilizing agent with similar applications in cancer treatment.
Epothilone: A class of microtubule-stabilizing agents with a different structural framework but similar mechanisms of action.
Properties
CAS No. |
257939-61-0 |
|---|---|
Molecular Formula |
C27H48O11 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1 |
InChI Key |
NETARJWZTMGMRM-JRTPPQMASA-N |
Isomeric SMILES |
CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |
Canonical SMILES |
CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852941.png)
![[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852955.png)

![2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B10852963.png)
![8-(3-Chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B10852964.png)
![3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10852968.png)
![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)
![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)

![[2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852992.png)
![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)

